molecular formula C8H8ClNO2 B3323600 4-(Aminomethyl)-3-chloro-benzoic acid CAS No. 165530-43-8

4-(Aminomethyl)-3-chloro-benzoic acid

Cat. No.: B3323600
CAS No.: 165530-43-8
M. Wt: 185.61 g/mol
InChI Key: WPWXETNWKBXANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-3-chloro-benzoic acid is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with an aminomethyl group at the 4-position and a chlorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-chloro-benzoic acid can be achieved through several methods. One common approach involves the chlorination of 4-(Aminomethyl)benzoic acid. The reaction typically uses a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the 3-position of the benzene ring.

Another method involves the direct amination of 3-chlorobenzoic acid. This can be achieved by reacting 3-chlorobenzoic acid with formaldehyde and ammonium chloride in the presence of a catalyst, such as palladium on carbon (Pd/C), to form the desired this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-chloro-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form a carboxyl group, resulting in the formation of 3-chloro-4-carboxybenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the chlorine atom with a methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: 3-chloro-4-carboxybenzoic acid.

    Reduction: this compound.

    Substitution: 4-(Aminomethyl)-3-methoxy-benzoic acid.

Scientific Research Applications

4-(Aminomethyl)-3-chloro-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to other bioactive compounds makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

4-(Aminomethyl)-3-chloro-benzoic acid can be compared with other similar compounds, such as:

    4-(Aminomethyl)benzoic acid: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.

    3-Chlorobenzoic acid: Lacks the aminomethyl group, affecting its solubility and reactivity.

    4-(Aminomethyl)-3-methoxy-benzoic acid: Has a methoxy group instead of a chlorine atom, leading to different chemical and biological properties.

The presence of both the aminomethyl and chlorine substituents in this compound makes it unique, providing a combination of properties that can be exploited in various applications.

Properties

IUPAC Name

4-(aminomethyl)-3-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,4,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWXETNWKBXANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Aminomethyl)-3-chloro-benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Aminomethyl)-3-chloro-benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(Aminomethyl)-3-chloro-benzoic acid
Reactant of Route 4
4-(Aminomethyl)-3-chloro-benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Aminomethyl)-3-chloro-benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Aminomethyl)-3-chloro-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.